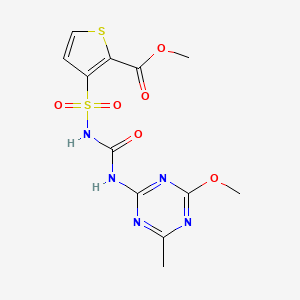

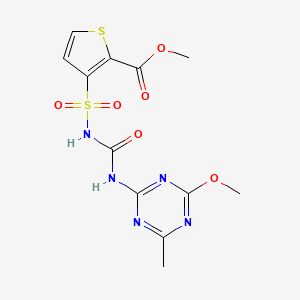

Thifensulfuron methyl

描述

structure in first source

属性

IUPAC Name |

methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTPATJNIAFOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024124 | |

| Record name | Thifensulfuron methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white odorless solid; [HSDB] | |

| Record name | Thifensulfuron-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 2.24X10+3 mg/L at 25 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.580 g/cu cm | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.28X10-10 mm Hg at 25 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white solid | |

CAS No. |

79277-27-3 | |

| Record name | Thifensulfuron methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79277-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thifensulfuron-methyl [ANSI:ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079277273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thifensulfuron methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxylic acid, 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIFENSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VFH25ES6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

186 °C | |

| Record name | THIFENSULFURON-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thifensulfuron-methyl on the Acetolactate Synthase (ALS) Enzyme

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thifensulfuron-methyl is a potent sulfonylurea herbicide that selectively controls broadleaf weeds in various crops. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine. This inhibition leads to a cascade of metabolic disruptions, ultimately causing cessation of cell division and plant death. This technical guide provides a comprehensive overview of the molecular mechanism of thifensulfuron-methyl's action on the ALS enzyme, including quantitative inhibition data, detailed experimental protocols for its characterization, and a visualization of the affected biochemical and signaling pathways.

Introduction to Acetolactate Synthase (ALS) and Thifensulfuron-methyl

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme found in plants, bacteria, fungi, and archaea, but absent in animals. This enzyme catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] The absence of this pathway in mammals makes ALS an ideal target for herbicides with low mammalian toxicity.

Thifensulfuron-methyl belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates. It is a systemic herbicide, absorbed through both the foliage and roots, and translocated throughout the plant. Its primary mode of action is the potent and specific inhibition of the ALS enzyme.

Mechanism of Action: Inhibition of ALS

Thifensulfuron-methyl acts as a non-competitive or uncompetitive inhibitor of the ALS enzyme. It binds to a site on the enzyme that is allosteric to the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring. This binding is slow and reversible, but can lead to the eventual inactivation of the enzyme. The inhibition of ALS disrupts the production of valine, leucine, and isoleucine, which are essential for protein synthesis and cell division. This depletion of vital amino acids leads to a rapid cessation of growth in susceptible plants, followed by symptoms such as chlorosis and necrosis, and ultimately, plant death.

Quantitative Inhibition Data

The inhibitory potency of thifensulfuron-methyl against the ALS enzyme is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary between plant species and between susceptible and resistant biotypes.

| Plant Species | Biotype | IC50 (µM) | Resistance Factor (RI) | Reference |

| Chenopodium album | Susceptible (S) | Not specified directly, but used as baseline | - | [3] |

| Chenopodium album | Resistant (R1) | Not specified directly, but 4.64-fold resistant | 5.28 | [3] |

| Chenopodium album | Resistant (R2) | Not specified directly, but 1.15-fold resistant | 6.51 | [3] |

| Amaranthus retroflexus | Susceptible (S1) | Not specified directly, but used as baseline | - | [4] |

| Amaranthus retroflexus | Resistant (R) | Not specified directly, but 40.17 times higher than S1 | 61.80 | [4] |

| Kochia scoparia | Resistant (R) | Not specified directly, but noted as resistant | Not specified | [5] |

Note: Specific IC50 values for thifensulfuron-methyl are not always explicitly reported in the literature in molar concentrations. Often, resistance is expressed as a resistance factor or index (RI), which is the ratio of the herbicide concentration required to inhibit the growth or enzyme activity of a resistant population by 50% compared to a susceptible population.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibition of ALS by thifensulfuron-methyl.[3]

4.1.1. Materials and Reagents

-

Plant Material: Young, actively growing leaves from both susceptible and resistant plant biotypes.

-

Enzyme Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM sodium pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (B142953) (DTT), and 1% (w/v) polyvinylpolypyrrolidone (PVPP).

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), and 20 µM FAD.

-

Thifensulfuron-methyl Stock Solution: A concentrated stock solution prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired final concentrations for the assay.

-

Stopping Solution: 6 N H₂SO₄.

-

Creatine (B1669601) Solution: 0.5% (w/v) in water.

-

α-Naphthol Solution: 5% (w/v) in 2.5 N NaOH (prepare fresh).

-

Liquid nitrogen, mortar and pestle, centrifuge, 96-well microplates, and a microplate reader.

4.1.2. Enzyme Extraction

-

Harvest 4 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in the enzyme extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude ALS enzyme extract. Keep the extract on ice and use it immediately for the activity assay.

4.1.3. Assay Procedure

-

Prepare a reaction mixture by combining the components of the assay buffer.

-

In a 96-well microplate, add a known amount of the crude ALS enzyme extract to each well.

-

Add various concentrations of thifensulfuron-methyl to the wells. For a susceptible population, a typical concentration range might be 0, 0.00005, 0.0005, 0.005, 0.05, 0.5, 5, 50, and 500 µM. For resistant populations, the range may need to be extended to 5000 and 50,000 µM.[3] Include control wells with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a set time (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate) to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the stopping solution (6 N H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin (B143602).

-

Incubate the plate at 60°C for 15 minutes to ensure complete conversion to acetoin.

-

Add the creatine solution followed by the α-naphthol solution to each well to develop a colorimetric signal.

-

Incubate at 60°C for 15 minutes.

-

Measure the absorbance at 525 nm using a microplate reader. The amount of acetoin produced is proportional to the ALS activity.

4.1.4. Data Analysis

-

Calculate the percentage of ALS inhibition for each thifensulfuron-methyl concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of thifensulfuron-methyl that causes 50% inhibition of ALS activity, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by Thifensulfuron-methyl

The following diagram illustrates the initial steps of the branched-chain amino acid (BCAA) biosynthesis pathway and the point of inhibition by thifensulfuron-methyl.

Caption: Inhibition of Acetolactate Synthase (ALS) by Thifensulfuron-methyl in the BCAA Biosynthesis Pathway.

Downstream Signaling Consequences of BCAA Starvation: The TOR Pathway

The depletion of branched-chain amino acids due to ALS inhibition triggers a downstream signaling cascade, with the Target of Rapamycin (TOR) kinase playing a central role. In plants, amino acid availability is a key input for TOR signaling, which is a master regulator of cell growth and metabolism.[1][6][7] BCAA starvation leads to the inactivation of the TOR signaling pathway. This inactivation, in turn, relieves the inhibition of catabolic processes like autophagy and suppresses anabolic processes such as protein synthesis and cell cycle progression, ultimately contributing to the cessation of plant growth.

Caption: Downstream signaling cascade following ALS inhibition, highlighting the role of the TOR pathway.

Conclusion

Thifensulfuron-methyl's efficacy as a herbicide is rooted in its highly specific and potent inhibition of the acetolactate synthase enzyme. This action disrupts the synthesis of essential branched-chain amino acids, leading to a cascade of metabolic and signaling events, centrally involving the TOR pathway, which culminates in the cessation of growth and death of susceptible plants. Understanding the intricacies of this mechanism at a molecular level is crucial for the development of new herbicidal compounds, managing herbicide resistance, and advancing the field of crop protection. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers and professionals engaged in these endeavors.

References

- 1. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis | eLife [elifesciences.org]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolite Regulatory Interactions Control Plant Respiratory Metabolism via Target of Rapamycin (TOR) Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homeostasis of branched-chain amino acids is critical for the activity of TOR signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Thifensulfuron-methyl: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective against a wide range of broadleaf weeds in various crops, including cereals and soybeans.[1][2] Its herbicidal action stems from the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and mode of action of Thifensulfuron-methyl, supplemented with detailed experimental protocols for its analysis and efficacy evaluation.

Chemical Identification and Structure

Thifensulfuron-methyl is chemically known as methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate.[4]

| Identifier | Value |

| IUPAC Name | methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate[4] |

| CAS Number | 79277-27-3 |

| Molecular Formula | C₁₂H₁₃N₅O₆S₂[5] |

| Molecular Weight | 387.39 g/mol [5] |

| Chemical Structure |

|

Physicochemical Properties

The physicochemical properties of Thifensulfuron-methyl are crucial for understanding its environmental fate and behavior. It is a white to off-white crystalline solid with limited solubility in water, which is pH-dependent.

| Property | Value |

| Melting Point | 176 °C |

| Vapor Pressure | 1.28 x 10⁻¹⁰ mm Hg at 25 °C |

| pKa | 4.0 |

| Water Solubility | 24 mg/L (pH 4), 260 mg/L (pH 5), 2400 mg/L (pH 6) at 25 °C |

| Solubility in Organic Solvents | Slightly soluble in methanol (B129727) and DMSO (with heating) |

| LogP (Octanol-Water Partition Coefficient) | 1.6 |

Toxicological Properties

Thifensulfuron-methyl exhibits low acute toxicity to mammals. The following table summarizes key toxicological data.

| Test | Organism | Result |

| Acute Oral LD50 | Rat | >5000 mg/kg |

| Acute Dermal LD50 | Rabbit | >2000 mg/kg |

| Acute Inhalation LC50 (4h) | Rat | >7.9 mg/L |

| Aquatic Toxicity (96h LC50) | Rainbow Trout | >100 mg/L |

| Aquatic Toxicity (48h LC50) | Daphnia magna | >1000 mg/L |

Mode of Action and Signaling Pathway

Thifensulfuron-methyl's herbicidal activity is derived from its ability to inhibit the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[2]

Experimental Protocols

Analytical Determination of Thifensulfuron-methyl in Soil Samples by HPLC

This protocol outlines a method for the quantitative analysis of Thifensulfuron-methyl residues in soil using High-Performance Liquid Chromatography (HPLC) with UV detection.

a. Sample Preparation and Extraction:

-

Weigh 50 g of air-dried soil into a 250 mL centrifuge bottle.

-

Fortify with a known concentration of Thifensulfuron-methyl standard for recovery experiments.

-

Add 100 mL of acetonitrile (B52724)/water (80:20, v/v) extraction solvent.

-

Shake vigorously for 1 hour on a mechanical shaker.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Decant the supernatant into a round-bottom flask.

-

Repeat the extraction of the soil pellet with another 100 mL of extraction solvent.

-

Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.

-

Redissolve the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water (acidified with 0.1% phosphoric acid) in a gradient elution. A typical gradient could be starting with 30% acetonitrile and increasing to 70% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 240 nm.

-

Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards of Thifensulfuron-methyl.

Herbicidal Activity Assay (Whole Plant Bioassay)

This protocol describes a whole-plant bioassay to evaluate the herbicidal efficacy of Thifensulfuron-methyl on a target weed species (e.g., Amaranthus retroflexus - redroot pigweed).

a. Plant Material and Growth Conditions:

-

Sow seeds of the target weed species in pots containing a standard potting mix.

-

Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Water the plants as needed to maintain adequate soil moisture.

b. Herbicide Application:

-

When the weed seedlings have reached the 2-4 leaf stage, prepare a series of Thifensulfuron-methyl concentrations in water, including a surfactant as recommended.

-

Apply the herbicide solutions to the foliage of the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).

-

Include an untreated control group (sprayed with water and surfactant only).

-

Randomize the placement of the pots in the greenhouse after treatment.

c. Data Collection and Analysis:

-

Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

-

At 21 DAT, harvest the above-ground biomass of each plant.

-

Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

-

Calculate the percent reduction in dry weight relative to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (e.g., ED₅₀ - the dose causing 50% inhibition of growth).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Wholesale POMAIS Herbicide Thifensulfuron Methyl 75% WDG 15% WP factory and suppliers | POMAIS [bigpesticides.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. This compound | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

An In-depth Technical Guide to Thifensulfuron-methyl (CAS No. 79277-27-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thifensulfuron-methyl, a sulfonylurea herbicide, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, toxicological profile, and environmental fate of Thifensulfuron-methyl (CAS No. 79277-27-3). Detailed experimental protocols for key assays and analytical methods are presented, alongside visualizations of its biochemical pathway and experimental workflows to support research and development activities.

Physicochemical Properties

Thifensulfuron-methyl is an off-white, odorless solid.[1] Its key physicochemical properties are summarized in the tables below, providing essential data for formulation development, environmental fate modeling, and risk assessment.

Table 1: General Physicochemical Properties of Thifensulfuron-methyl

| Property | Value | Reference |

| CAS Number | 79277-27-3 | |

| Molecular Formula | C₁₂H₁₃N₅O₆S₂ | [2] |

| Molecular Weight | 387.39 g/mol | [2] |

| Melting Point | 176 °C | [1] |

| Vapor Pressure | 1.28 x 10⁻¹⁰ mm Hg at 25 °C | [1] |

| pKa | 4.0 at 25 °C | [1] |

Table 2: Solubility of Thifensulfuron-methyl

| Solvent | Solubility | Temperature (°C) | pH | Reference |

| Water | 24 mg/L | 25 | 4.0 | [3] |

| 260 mg/L | 25 | 5.0 | [3] | |

| 2240 mg/L | 25 | [1] | ||

| 2400 mg/L | 25 | 6.0 | [3] | |

| Acetone | 11.9 g/L | 25 | [4] | |

| Acetonitrile (B52724) | 7.3 g/L | 25 | [4] | |

| Methanol | 2.6 g/L | 25 | [4] | |

| Ethyl Acetate | 2.6 g/L | 25 | [4] | |

| Methylene Chloride | 27.5 g/L | 25 | [4] | |

| Hexane | <0.1 g/L | 25 | [4] | |

| Xylenes | 0.2 g/L | 25 | [4] |

Table 3: Partition and Sorption Coefficients of Thifensulfuron-methyl

| Coefficient | Value | Conditions | Reference |

| Octanol-Water Partition Coefficient (log P) | -1.65 | pH 7, 20°C | [2] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 13 - 55 L/kg | [1] |

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Thifensulfuron-methyl exerts its herbicidal activity by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[6] The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[5]

Signaling Pathway

The following diagram illustrates the biochemical pathway inhibited by Thifensulfuron-methyl.

Toxicological Profile

Thifensulfuron-methyl exhibits low acute toxicity to mammals. The following tables summarize the available toxicological data.

Table 4: Acute Toxicity of Thifensulfuron-methyl

| Study | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | >5000 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | |

| LC₅₀ | Rat | Inhalation (4h) | >5.1 mg/L | [7] |

Table 5: Irritation and Sensitization Potential of Thifensulfuron-methyl

| Study | Species | Result | Reference |

| Eye Irritation | Rabbit | Minimally irritating | |

| Dermal Irritation | Rabbit | Slightly irritating | |

| Dermal Sensitization | Guinea Pig | Not a sensitizer |

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of Thifensulfuron-methyl are influenced by factors such as soil type, pH, and microbial activity.

Table 6: Environmental Fate of Thifensulfuron-methyl

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life | 4-6 days | pH 5 | [5] |

| 180 days | pH 7 | [5] | |

| 90 days | pH 9 | [5] | |

| Soil Photolysis Half-life | Stable | [4] | |

| Aerobic Soil Metabolism Half-life | 19-88 days | ||

| Anaerobic Aquatic Metabolism Half-life | 31-57 days |

Thifensulfuron-methyl has a low potential for bioaccumulation in aquatic organisms.[1] It is practically non-toxic to birds, bees, and earthworms. However, as a herbicide, it can affect non-target aquatic and terrestrial plants.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol describes a colorimetric method to determine the inhibitory activity of Thifensulfuron-methyl on ALS.[6]

1. Enzyme Extraction:

-

Homogenize young plant tissue (e.g., pea shoots) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl₂, 10% v/v glycerol, 1 mM DTT, and 10 µM FAD).

-

Centrifuge the homogenate and use the supernatant containing the crude enzyme extract.

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, 20 mM sodium pyruvate, 1 mM MgCl₂, 100 µM FAD, and various concentrations of Thifensulfuron-methyl.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding sulfuric acid.

-

The product, acetolactate, is decarboxylated to acetoin (B143602) by heating at 60°C.

-

Add α-naphthol and creatine (B1669601) to develop a colored complex with acetoin.

-

Measure the absorbance at 540 nm.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Thifensulfuron-methyl relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Residue Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the determination of Thifensulfuron-methyl residues in a sample matrix (e.g., soil, water, or plant tissue).[8][9]

1. Sample Preparation:

-

Extraction: Extract the sample with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Clean-up: Purify the extract using solid-phase extraction (SPE) with a C18 or other appropriate cartridge to remove interfering substances.

-

Concentration: Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with formic or phosphoric acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength of 230 nm.

3. Quantification:

-

Prepare a calibration curve using standard solutions of Thifensulfuron-methyl of known concentrations.

-

Quantify the amount of Thifensulfuron-methyl in the sample by comparing its peak area to the calibration curve.

Conclusion

Thifensulfuron-methyl is a well-characterized sulfonylurea herbicide with a specific mode of action and a favorable toxicological and environmental profile when used according to guidelines. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this compound, facilitating further investigation into its applications, safety, and environmental behavior.

References

- 1. echemi.com [echemi.com]

- 2. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

- 3. Thifensulfuron-methyl [drugfuture.com]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. assets.greenbook.net [assets.greenbook.net]

- 8. researchgate.net [researchgate.net]

- 9. Multiresidue Determination of Thifensulfuron-Methyl, Atrazine and...: Ingenta Connect [ingentaconnect.com]

The Core Mode of Action of Thifensulfuron-methyl in Broadleaf Weeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective against a wide range of broadleaf weeds.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of the essential branched-chain amino acids (BCAAs) valine, leucine (B10760876), and isoleucine.[4] As this pathway is present in plants but not in animals, thifensulfuron-methyl exhibits low mammalian toxicity. The inhibition of ALS leads to a rapid cessation of cell division and growth in susceptible weeds, ultimately causing plant death.[1][4] This guide provides a detailed technical overview of the biochemical and physiological mechanisms of thifensulfuron-methyl, experimental protocols for its study, and an examination of resistance mechanisms.

Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Thifensulfuron-methyl is absorbed by both the foliage and roots of broadleaf weeds and translocates systemically through the xylem and phloem to the plant's growing points.[1][3] In these meristematic regions, it binds to and inhibits the ALS enzyme.[1] This inhibition blocks the production of valine, leucine, and isoleucine, which are vital for protein synthesis and cell growth.[4] Consequently, cell division is halted, leading to a cessation of growth.[4] Visible symptoms in susceptible weeds, such as stunting, chlorosis, and necrosis, typically appear within 7 to 14 days of application.[4]

Signaling Pathway of ALS Inhibition

The binding of thifensulfuron-methyl to the ALS enzyme is a highly specific interaction that leads to the downstream depletion of essential amino acids and subsequent plant death.

Caption: Signaling pathway of thifensulfuron-methyl's mode of action.

Quantitative Data on Thifensulfuron-methyl Efficacy

The efficacy of thifensulfuron-methyl can be quantified through various experimental assays, including in vitro enzyme inhibition and whole-plant dose-response studies.

Table 1: In Vitro Inhibition of Acetolactate Synthase (ALS) by Thifensulfuron-methyl

The half-maximal inhibitory concentration (IC50) represents the concentration of the herbicide required to reduce the activity of the ALS enzyme by 50%.

| Weed Species | Population | IC50 (µM) | Resistance Factor (RI) | Reference |

| Amaranthus retroflexus (Redroot Pigweed) | Susceptible (S1) | 0.06 | - | [5] |

| Susceptible (S2) | 0.10 | - | [5] | |

| Resistant (R) | 2.41 | 40.17 | [5] |

Table 2: Whole-Plant Dose-Response to Thifensulfuron-methyl

The growth reduction 50 (GR50) is the dose of herbicide required to cause a 50% reduction in plant growth (typically measured as biomass).

| Weed Species | Population | GR50 (g ai/ha) | Resistance Index (RI) | Reference |

| Amaranthus retroflexus (Redroot Pigweed) | Susceptible (S1) | 0.24 | - | [5] |

| Susceptible (S2) | 0.29 | - | [5] | |

| Resistant (R) | 14.83 | 61.80 | [5] | |

| Resistant (R) with Malathion | 8.31 | 34.63 | [6] | |

| Common Purslane | Not specified | 4.8 | - | [7] |

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay directly measures the inhibitory effect of thifensulfuron-methyl on the activity of the ALS enzyme extracted from plant tissue.

a. ALS Enzyme Extraction:

-

Harvest fresh, young leaf tissue from the target broadleaf weed species.

-

Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (B142953) (DTT), and 1% (w/v) polyvinylpolypyrrolidone (PVPP)).

-

Filter the homogenate through cheesecloth and centrifuge at approximately 20,000 x g for 20 minutes at 4°C.

-

The resulting supernatant contains the crude ALS enzyme extract.

b. ALS Activity Assay:

-

Prepare a reaction mixture containing an assay buffer (e.g., 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 20 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), and 20 µM FAD).

-

In a 96-well microplate, add the ALS enzyme extract to the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of thifensulfuron-methyl for a defined period.

-

Initiate the reaction by adding the substrate (pyruvate).

-

Stop the reaction after a set incubation time by adding sulfuric acid. This also catalyzes the decarboxylation of acetolactate to acetoin.

-

Add a creatine (B1669601) solution followed by an α-naphthol solution to each well to facilitate a colorimetric reaction.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 525 nm using a microplate reader. The absorbance is proportional to the ALS activity.

-

Calculate the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the thifensulfuron-methyl concentration.[5]

Caption: Experimental workflow for an in vitro ALS inhibition assay.

Whole-Plant Dose-Response Bioassay

This bioassay determines the herbicidal efficacy of thifensulfuron-methyl on whole plants.

-

Grow the target broadleaf weed species from seed in pots under controlled greenhouse conditions.

-

At a specified growth stage (e.g., 2-4 true leaves), treat the plants with a range of thifensulfuron-methyl doses. Include an untreated control.

-

Return the plants to the greenhouse and maintain them for a set period (e.g., 21 days).

-

Assess the herbicidal effect by harvesting the above-ground biomass and determining the dry weight.

-

Calculate the percent growth reduction relative to the untreated control for each dose.

-

Use a logistic regression model to fit a dose-response curve and calculate the GR50 value.

Mechanisms of Resistance to Thifensulfuron-methyl

The repeated use of thifensulfuron-methyl and other ALS-inhibiting herbicides has led to the evolution of resistant weed populations. The primary mechanisms of resistance are target-site resistance and non-target-site resistance.

Target-Site Resistance (TSR)

This is the most common mechanism of resistance to ALS inhibitors and involves mutations in the ALS gene.[5] These mutations result in an altered ALS enzyme that is less sensitive to the herbicide. A well-documented mutation conferring resistance to thifensulfuron-methyl in Amaranthus retroflexus is a substitution of tryptophan with leucine at position 574 (Trp-574-Leu).[5] Other mutations at different positions in the ALS gene can also confer resistance.[8]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. A key NTSR mechanism is enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases (P450s).[5][6] Resistant plants may overexpress certain P450 enzymes that can more rapidly detoxify thifensulfuron-methyl into non-phytotoxic metabolites. The involvement of P450-mediated metabolism can be investigated by pre-treating plants with a P450 inhibitor, such as malathion, before herbicide application. A significant reduction in the GR50 value in the presence of the inhibitor suggests that enhanced metabolism contributes to resistance.[6]

Caption: Mechanisms of resistance to thifensulfuron-methyl in broadleaf weeds.

Conclusion

Thifensulfuron-methyl is a potent herbicide that effectively controls broadleaf weeds by inhibiting the ALS enzyme and disrupting the synthesis of essential branched-chain amino acids. Understanding its core mode of action, the quantitative aspects of its efficacy, and the mechanisms by which weeds evolve resistance is critical for its sustainable use in agriculture and for the development of new weed management strategies. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate interactions between thifensulfuron-methyl and target weed species.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Wholesale POMAIS Herbicide Thifensulfuron Methyl 75% WDG 15% WP factory and suppliers | POMAIS [bigpesticides.com]

- 5. Target-site mutation and enhanced metabolism confer resistance to thifensulfuron-methyl in a multiple-resistant redroot pigweed (Amaranthus retroflexus) population | Weed Science | Cambridge Core [cambridge.org]

- 6. Target-site mutation and enhanced metabolism confer resistance to thifensulfuron-methyl in a multiple-resistant redroot pigweed (<i>Amaranthus retroflexus</i>) population - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Environmental Fate and Mobility of Thifensulfuron-methyl in Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thifensulfuron-methyl, a sulfonylurea herbicide, is widely utilized for post-emergence control of broadleaf weeds. Its extensive use necessitates a thorough understanding of its environmental fate and mobility in soil systems. This technical guide provides a comprehensive overview of the key processes governing the environmental behavior of Thifensulfuron-methyl, including its degradation pathways, persistence, and mobility in various soil types. Detailed experimental protocols for studying these phenomena are presented, along with a compilation of quantitative data to facilitate comparative analysis. Visual representations of degradation pathways and experimental workflows are included to enhance comprehension. This document is intended to serve as a critical resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of agrochemicals.

Introduction

Thifensulfuron-methyl, with the chemical name methyl 3-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylate, is a selective herbicide effective at low application rates.[1] Its environmental behavior, particularly in soil, is a crucial aspect of its overall risk profile. The primary dissipation routes for Thifensulfuron-methyl in the terrestrial environment are chemical hydrolysis and microbial degradation.[2][3] Its mobility in soil is largely dictated by its adsorption-desorption characteristics, which are influenced by soil properties such as organic matter content and pH. This guide delves into the intricate details of these processes to provide a holistic understanding of Thifensulfuron-methyl's environmental dynamics.

Physicochemical Properties

A summary of the key physicochemical properties of Thifensulfuron-methyl is presented in Table 1. These properties are fundamental to understanding its behavior in the soil environment.

Table 1. Physicochemical Properties of Thifensulfuron-methyl

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N₅O₆S₂ | [2] |

| Molecular Weight | 387.4 g/mol | [2] |

| Water Solubility | Varies with pH | [2] |

| Vapor Pressure | 1.28 x 10⁻¹⁰ mm Hg at 25°C | [2] |

| pKa | 4.0 | [2] |

| Log Kow | -1.56 | [2] |

Environmental Fate in Soil: Degradation

The degradation of Thifensulfuron-methyl in soil is a critical process that reduces its persistence and potential for off-site transport. The primary mechanisms of degradation are chemical hydrolysis and microbial metabolism.[2][3]

Degradation Pathways

The degradation of Thifensulfuron-methyl proceeds through several key transformations:

-

Hydrolysis of the Sulfonylurea Bridge: This is a primary degradation pathway, particularly under acidic conditions, leading to the formation of aminotriazine (B8590112) and thiophene (B33073) sulfonamide moieties.[3]

-

O-Demethylation: The methoxy (B1213986) group on the triazine ring can be demethylated.[4]

-

De-esterification: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, forming Thifensulfuron acid.[4]

-

Cleavage of the Triazine Ring: Under certain conditions, the triazine ring can be cleaved.[4]

A simplified representation of the major degradation pathway of Thifensulfuron-methyl in soil is illustrated in the diagram below.

References

- 1. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

- 2. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 79277-27-3 [chemicalbook.com]

- 4. Biodegradation of thifensulfuron-methyl by Ochrobactrum sp. in liquid medium and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Thifensulfuron-methyl on Non-target Organisms: An In-depth Technical Guide

An Overview for Researchers, Scientists, and Drug Development Professionals

Thifensulfuron-methyl, a sulfonylurea herbicide, is widely used for post-emergence control of broadleaf weeds in various crops. Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2] While effective in its agricultural application, a thorough understanding of its toxicological profile on non-target organisms is essential for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known effects of Thifensulfuron-methyl on a range of non-target species, supported by quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Ecotoxicological Data Summary

The toxicity of Thifensulfuron-methyl to non-target organisms varies significantly across different taxonomic groups. Generally, it exhibits low toxicity to animals, which lack the ALS enzyme that is the primary target in plants.[1][2] However, its effects on non-target plants and certain aquatic organisms warrant careful consideration.

Aquatic Organisms

The impact of Thifensulfuron-methyl on aquatic ecosystems has been a key area of study. The following tables summarize the acute and chronic toxicity data for representative aquatic species.

Table 1: Acute Toxicity of Thifensulfuron-methyl to Aquatic Organisms

| Organism Group | Species | Endpoint | Value (μg/L) | Exposure Duration | Reference |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | > 100,000 | 96 hours | [3] |

| Fish | Lepomis macrochirus (Bluegill Sunfish) | LC50 | > 100,000 | 96 hours | [3] |

| Invertebrate | Daphnia magna (Water Flea) | EC50 | > 1,000,000 | 48 hours | [3] |

| Aquatic Plant | Lemna gibba (Duckweed) | EC50 | 1.59 | 14 days | [3] |

| Algae | Navicula sp. | EC50 | > 17.3 | 5 days | [3] |

| Algae | Anabaena sp. | EC50 | > 26.3 | 5 days | [3] |

Table 2: Chronic Toxicity of Thifensulfuron-methyl to Aquatic Organisms

| Organism Group | Species | Endpoint | Value (μg/L) | Exposure Duration | Reference |

| Invertebrate | Daphnia magna (Water Flea) | NOEC (Reproduction) | 1,000,000 | 21 days | [4] |

| Aquatic Plant | Lemna gibba (Duckweed) | NOAEC | 0.51 | 14 days | [3] |

Terrestrial Organisms

The risk to terrestrial non-target organisms is also a critical aspect of the environmental safety profile of Thifensulfuron-methyl.

Table 3: Acute Toxicity of Thifensulfuron-methyl to Terrestrial Organisms

| Organism Group | Species | Endpoint | Value | Exposure Route | Reference |

| Bird | Colinus virginianus (Bobwhite Quail) | LD50 | > 2510 mg/kg bw | Oral | [3] |

| Bird | Anas platyrhynchos (Mallard Duck) | LD50 | > 2510 mg/kg bw | Oral | [3] |

| Bird | Colinus virginianus (Bobwhite Quail) | LC50 | > 5620 mg/kg diet | Dietary (8 days) | [5] |

| Bird | Anas platyrhynchos (Mallard Duck) | LC50 | > 5620 mg/kg diet | Dietary (8 days) | [5] |

| Mammal | Rat | LD50 | > 5000 mg/kg bw | Oral | [5] |

| Mammal | Rabbit | LD50 | > 2000 mg/kg bw | Dermal | [5] |

| Invertebrate | Apis mellifera (Honeybee) | LD50 | > 100 µ g/bee | Contact (48 hours) | [6] |

| Invertebrate | Apis mellifera (Honeybee) | LD50 | > 7.1 µ g/bee | Oral (48 hours) | [6] |

| Invertebrate | Eisenia fetida (Earthworm) | LC50 | > 1000 mg/kg soil | 14 days | [6] |

Table 4: Chronic Toxicity of Thifensulfuron-methyl to Terrestrial Organisms

| Organism Group | Species | Endpoint | Value | Exposure Duration | Reference |

| Bird | Colinus virginianus (Bobwhite Quail) | NOAEC (Reproduction) | 1250 ppm | - | [3] |

| Bird | Anas platyrhynchos (Mallard Duck) | NOAEC (Reproduction) | 1250 ppm | - | [3] |

| Mammal | Rat | NOAEL (2-generation reproduction) | 2500 ppm | - | [3] |

| Mammal | Dog | NOAEL (Chronic) | 18.75 mg/kg/day | 1 year | [7] |

Soil Microorganisms

Thifensulfuron-methyl undergoes microbial degradation in the soil, with the initial step being deesterification to the herbicidally inactive thifensulfuron (B1222996) acid.[8] Studies on the broader impact on soil microbial communities indicate that sulfonylurea herbicides can cause transient effects on microbial biomass and respiration. At higher concentrations, some sulfonylureas have been shown to increase soil respiration despite a decrease in microbial biomass.[9] The degradation of Thifensulfuron-methyl is primarily a biological process mediated by soil microorganisms like Ochrobactrum sp..[10]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized international guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period. Juvenile fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[11][12][13][14] Key parameters monitored include mortality, and any abnormal behavioral or physiological responses. Water quality parameters such as pH, dissolved oxygen, and temperature are maintained within a narrow range.[9]

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test assesses the concentration of a substance that immobilizes 50% of the daphnids (EC50). Young daphnids (less than 24 hours old) are exposed to a series of test concentrations under static conditions.[15][16][17][18] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[15][16]

-

Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the effects of a substance on the reproductive output of Daphnia magna over a 21-day period. Endpoints include parental survival and the total number of live offspring produced per parent.[4][19][20]

Terrestrial Toxicity Testing

-

Avian Acute Oral Toxicity Test (based on OECD 223 principles): This test determines the median lethal dose (LD50) of a substance when administered as a single oral dose to birds. Test species typically include a gallinaceous bird (like the Bobwhite quail) and a waterfowl (like the Mallard duck).[3]

-

Avian Dietary Toxicity Test (OECD 205): This study assesses the median lethal concentration (LC50) in the diet over an 8-day period (5 days of treated feed followed by 3 days of untreated feed).[5]

-

Honeybee Acute Contact and Oral Toxicity Tests (OECD 214 & 213): These tests determine the LD50 following direct contact application to the thorax (contact) or after ingestion of a treated sucrose (B13894) solution (oral) over 48 hours.[21][22][23]

-

Earthworm Acute Toxicity Test (OECD 207): This 14-day test evaluates the LC50 of a substance mixed into an artificial soil substrate. Endpoints include mortality and sublethal effects like changes in body weight.[24][25][26][27]

-

Earthworm Reproduction Test (OECD 222): This chronic study assesses the impact on the reproductive output of earthworms over an 8-week period. Endpoints include adult mortality, changes in biomass, and the number of juveniles produced.[20][28][29]

Signaling Pathways in Non-Target Organisms

The primary mode of action of Thifensulfuron-methyl, the inhibition of acetolactate synthase (ALS), is specific to plants and some microorganisms.[1][2] Animals do not possess this enzyme, which is the basis for the herbicide's generally low toxicity to this group.[1][2]

However, at high concentrations, some sulfonylurea herbicides have been anecdotally reported to potentially induce sublethal effects through other mechanisms, such as the induction of oxidative stress or the inhibition of acetylcholinesterase (AChE). These potential pathways are not well-characterized for Thifensulfuron-methyl specifically and require further investigation.

Conclusion

Thifensulfuron-methyl generally demonstrates a low order of acute and chronic toxicity to a wide range of non-target animal species, including fish, aquatic invertebrates, birds, mammals, and terrestrial invertebrates like bees and earthworms. This is primarily attributed to the absence of its target enzyme, ALS, in these organisms. The most sensitive non-target organisms are aquatic plants, such as Lemna gibba. While the primary toxicological pathways in animals are not fully elucidated, the available data, generated largely through standardized OECD protocols, provide a robust basis for environmental risk assessment. Further research into potential sublethal effects and secondary modes of action at high exposure levels would contribute to an even more comprehensive understanding of the environmental safety profile of Thifensulfuron-methyl.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. fsc.go.jp [fsc.go.jp]

- 8. oecd.org [oecd.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 15. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 19. Evaluation of the Daphnia magna reproduction test for detecting endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hrcak.srce.hr [hrcak.srce.hr]

- 21. content.fera.co.uk [content.fera.co.uk]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. OECD 245: Honey Bee (Apis Mellifera L.), Chronic Oral Toxicity Test (10-Day Feeding) | ibacon GmbH [ibacon.com]

- 24. oecd.org [oecd.org]

- 25. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 26. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 27. biotecnologiebt.it [biotecnologiebt.it]

- 28. Pesticide-induced multigenerational effects on amphibian reproduction and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

The Journey of a Herbicide: An In-depth Technical Guide to the Absorption, Distribution, and Metabolism of Thifensulfuron-methyl in Plants

For Researchers, Scientists, and Drug Development Professionals

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of broadleaf weeds in crops such as soybeans and cereals.[1][2] Its efficacy and crop safety are intricately linked to its absorption, distribution, and metabolism within the plant. This technical guide provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Absorption: Entering the Plant System

Thifensulfuron-methyl is absorbed by both the foliage and roots of plants.[1][3] Foliar application is the primary method for post-emergence weed control, with the herbicide penetrating the leaf cuticle to enter the plant's vascular system.[1] The rate of absorption can be influenced by environmental factors and the use of adjuvants.

Distribution: Translocation to the Site of Action

Upon absorption, thifensulfuron-methyl is translocated throughout the plant via both the xylem and phloem, moving towards areas of active growth, known as meristems.[3] This systemic movement ensures that the herbicide reaches its target site, the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2][4] Inhibition of ALS leads to the cessation of cell division and ultimately, plant death.[4]

Studies comparing tolerant crops like soybeans to susceptible weeds have shown that the basis for selectivity is not primarily due to differences in absorption or translocation rates. Research on the efficacy and selectivity of thifensulfuron-methyl in soybeans and various weed species, such as velvetleaf (Abutilon theophrasti) and spurred anoda (Anoda cristata), indicated that all species absorbed and translocated similar amounts of the herbicide.

Table 1: Quantitative Data on Absorption and Translocation of Thifensulfuron-methyl in Various Plant Species

| Plant Species | Tolerance | Absorption (% of Applied) | Translocation (% of Absorbed) | Primary Translocation Pathway(s) |

| Soybean (Glycine max) | Tolerant | Similar to susceptible species | Similar to susceptible species | Xylem and Phloem |

| Velvetleaf (Abutilon theophrasti) | Susceptible | Similar to tolerant species | Similar to tolerant species | Xylem and Phloem |

| Spurred Anoda (Anoda cristata) | Susceptible | Similar to tolerant species | Similar to tolerant species | Xylem and Phloem |

Metabolism: The Key to Selectivity

The differential susceptibility of plant species to thifensulfuron-methyl is primarily attributed to the rate at which they can metabolize the herbicide into non-toxic compounds. Tolerant plants, such as soybeans, rapidly metabolize thifensulfuron-methyl, while susceptible weeds do so at a much slower rate.

The primary metabolic pathways for thifensulfuron-methyl in plants include:

-

Hydrolysis of the methoxycarbonyl group: This is a key detoxification step.

-

O-demethylation of the heterocyclic ring: This process alters the structure of the herbicide.

-

Hydrolysis of the sulfonylurea bridge: This cleavage breaks down the core structure of the herbicide.[5]

A number of metabolites have been identified, including O-Desmethyl thifensulfuron (B1222996) acid (IN-JZ789), Triazine urea (B33335) (IN-V7160), and thiophene (B33073) sulfonamide.[5]

Table 2: Metabolism of Thifensulfuron-methyl in Tolerant and Susceptible Plant Species

| Plant Species | Tolerance | Rate of Metabolism | Primary Metabolic Pathways | Key Metabolites |

| Soybean (Glycine max) | Tolerant | Rapid | Hydrolysis, O-demethylation, Sulfonylurea bridge cleavage | O-Desmethyl thifensulfuron acid, Triazine urea, Thiophene sulfonamide |

| Velvetleaf (Abutilon theophrasti) | Susceptible | Slow | Hydrolysis, O-demethylation, Sulfonylurea bridge cleavage | Parent compound persists longer |

| Spurred Anoda (Anoda cristata) | Susceptible | Slow | Hydrolysis, O-demethylation, Sulfonylurea bridge cleavage | Parent compound persists longer |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the absorption, distribution, and metabolism of thifensulfuron-methyl in plants.

Plant Growth and Treatment

-

Plant Culture: Grow tolerant and susceptible plant species in a greenhouse or controlled environment chamber in pots containing a suitable growth medium.

-

Herbicide Application: At the appropriate growth stage (e.g., 2-4 leaf stage), apply a solution of radiolabeled [¹⁴C]thifensulfuron-methyl to a specific leaf of each plant. The application is typically done using a microsyringe to deliver a precise volume and radioactivity.

Absorption Study

-

Harvesting: At various time points after application (e.g., 24, 48, 72 hours), excise the treated leaf.

-

Leaf Washing: Wash the surface of the excised leaf with a solution (e.g., water and a surfactant) to remove any unabsorbed herbicide.

-

Quantification: Analyze the radioactivity in the leaf wash using liquid scintillation counting (LSC). The amount of absorbed herbicide is calculated by subtracting the amount of radioactivity in the leaf wash from the total amount applied.

Translocation Study

-

Plant Sectioning: After the leaf wash, divide the plant into different parts: the treated leaf, the shoot above the treated leaf, the shoot below the treated leaf, and the roots.

-

Sample Preparation: Dry and combust each plant section in a sample oxidizer.

-

Quantification: Trap the resulting ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using LSC. The percentage of translocation to each part is calculated relative to the total absorbed radioactivity.

Metabolism Study

-

Extraction: Homogenize plant tissues (from both treated and untreated parts) in a suitable solvent, such as acetonitrile (B52724) or methanol, to extract the herbicide and its metabolites.

-

Purification: Clean up the extract using techniques like solid-phase extraction (SPE) to remove interfering plant compounds.

-

Analysis: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or by collecting fractions for LSC.

-

Identification: Identify the parent compound and its metabolites by comparing their retention times with those of known standards. Further structural elucidation can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

References

Thifensulfuron-methyl: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thifensulfuron-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in various crops. Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of the essential amino acids valine and isoleucine in plants. This technical guide provides an in-depth overview of the discovery and the detailed chemical synthesis pathway of thifensulfuron-methyl, including experimental protocols and quantitative data.

Discovery and Development

Thifensulfuron-methyl was discovered by G. Levitt and developed by E. I. Du Pont De Nemours and Company (DuPont). The initial patents for this compound were filed in the early 1980s, with European Patent EP 30142 and U.S. Patent 4,481,029 being the key publications describing its invention.[1] The herbicide was first reported in scientific literature in 1985 and received its first commercial approvals in 1988.[2] It has been marketed under various trade names, including Pinnacle®, Harmony®, and Refine®.[1][3][4]

| Milestone | Details | Reference(s) |

| Inventor | G. Levitt | [1] |

| Original Assignee | E. I. Du Pont De Nemours and Company (DuPont) | [1][4] |

| Key Patents | EP 30142, US 4481029 | [1] |

| Year of Patent (US) | 1984 | [1] |

| First Reported | 1985 | [2] |

| First Approvals | 1988 | [2] |

| Manufacturer's Code | DPX-M6316 | [1] |

| Common Trademarks | Pinnacle®, Harmony®, Refine® | [1][3][4] |

Chemical Synthesis Pathway

The synthesis of thifensulfuron-methyl is a multi-step process that involves the preparation of two key intermediates: a substituted thiophene (B33073) sulfonamide and a substituted triazine amine, followed by their coupling to form the final sulfonylurea bridge.[2] The amorphous form of thifensulfuron-methyl is typically prepared according to the methods described in U.S. Patent 4,481,029.

Overall Synthesis Scheme

Caption: Overall synthesis pathway of Thifensulfuron-methyl.

Step 1: Synthesis of Thiophene Intermediates

The synthesis of the key thiophene intermediate, methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate, proceeds through several steps.

This intermediate is synthesized from a thiophene precursor through chlorosulfonation and esterification.

Experimental Protocol: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is reacted with ammonia (B1221849) to yield methyl 3-sulfamoylthiophene-2-carboxylate.

-

Reactants: Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, Ammonia.

-

Solvent: Chloroform (B151607).

-

Procedure: Ammonia gas is passed through a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in absolute chloroform at room temperature until the mixture is alkaline. The mixture is stirred for an additional 30 minutes. The ammonium (B1175870) chloride byproduct is extracted with water, and the organic phase is dried and evaporated to yield the product.

-

Yield: Approximately 65-80%.

The sulfonamide is then reacted with a source of the methoxycarbonyl group to form the N-acylated sulfonamide.

Step 2: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

This triazine intermediate is crucial for the formation of the sulfonylurea bridge. It can be synthesized via a one-pot method from cyanuric chloride.

Experimental Protocol (One-pot method):

-

Cyanuric chloride reacts with dimethyl malonate in the presence of a base and a solvent.

-

The resulting compound is then reacted with ammonia water.

-

The product from the previous step is treated with sodium hydroxide (B78521) in methanol, followed by hydrolysis and decarboxylation with hydrochloric acid to yield 2-amino-4-methoxy-6-methyl-1,3,5-triazine.

| Parameter | Value |

| Purity of Product | >98% |

| Overall Yield | ~80% |

Step 3: Final Coupling to Thifensulfuron-methyl

The final step involves the coupling of the thiophene and triazine intermediates.

Caption: Final coupling reaction in the synthesis of Thifensulfuron-methyl.

Experimental Protocol:

-

Reactants: 2-amino-4-methoxy-6-methyl-1,3,5-triazine and methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate.

-

Solvent: Anhydrous methylene (B1212753) chloride.

-

Procedure: To a solution of 2.3 g of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 30 ml of anhydrous methylene chloride, 4.5 g of methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate is added with stirring. The mixture is heated to its boiling point, then allowed to cool and stirred at ambient temperature for sixteen hours. The resulting solid product is collected by filtration.

Quantitative Data Summary

| Synthesis Step | Key Reactants | Key Product | Reported Yield |

| Step 1b | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, Ammonia | Methyl 3-sulfamoylthiophene-2-carboxylate | 65-80% |

| Step 2 | Cyanuric chloride, Dimethyl malonate, Ammonia | 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | ~80% |

| Step 3 | Thiophene intermediate, Triazine intermediate | Thifensulfuron-methyl | Not specified in the provided search results. |

Physicochemical Properties of Thifensulfuron-methyl

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₃N₅O₆S₂ | [1] |

| Molecular Weight | 387.39 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 186 °C | [1] |

| pKa (25 °C) | 4.0 | [1] |

| Water Solubility (25 °C) | 24 mg/L (pH 4), 260 mg/L (pH 5), 2400 mg/L (pH 6) | [1] |

| Vapor Pressure (25 °C) | 2.7 x 10⁻⁶ mmHg | [1] |

Conclusion

This technical guide has outlined the discovery and detailed synthesis of the herbicide thifensulfuron-methyl. The synthesis is a well-established multi-step process involving the preparation of key thiophene and triazine intermediates, followed by a final coupling reaction. The provided experimental protocols and quantitative data offer valuable insights for researchers and professionals in the field of agrochemical development. Further research into optimizing reaction conditions and yields may continue to be an area of interest.

References

- 1. Thifensulfuron-methyl (Ref: DPX M6316) [sitem.herts.ac.uk]

- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 3. US9663501B1 - Process for preparing a novel crystalline form of thifensulfuron-methyl and use of the same - Google Patents [patents.google.com]

- 4. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01725K [pubs.rsc.org]

A Technical Guide to Thifensulfuron-methyl (C12H13N5O6S2): Research Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thifensulfuron-methyl, a sulfonylurea herbicide with the molecular formula C12H13N5O6S2, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS) in plants.[1][2][3] This technical guide provides an in-depth overview of its core research applications, mechanism of action, experimental protocols, and key physicochemical properties. The information is tailored for researchers in the fields of agricultural science, weed management, and environmental science, as well as professionals in drug development interested in enzyme inhibition.

Introduction

Thifensulfuron-methyl is a post-emergence herbicide widely utilized for the control of broadleaf weeds in various cereal crops, including wheat, barley, oats, and soybeans.[2][4] Its efficacy at low application rates makes it an important tool in modern agriculture.[1][4] The compound is absorbed through both the foliage and roots of the plant and translocates to the growing points where it exerts its inhibitory effect.[1][2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Thifensulfuron-methyl is essential for its application in research and agriculture.

| Property | Value | Reference |

| Molecular Formula | C12H13N5O6S2 | [4] |

| Molecular Weight | 387.39 g/mol | [4] |

| CAS Number | 79277-27-3 | [4] |

| Appearance | White or off-white crystalline powder | [4] |

| Melting Point | 186 - 190 °C | [4] |

| Purity | ≥ 97% (HPLC) | [4] |

| Solubility in Organic Solvents (at 20°C) | [5] | |

| Acetone | 10-14 g/L | [5] |

| Acetonitrile | 10-14 g/L | [5] |

| 1,2-dichloroethane | 29-33 g/L | [5] |

| Ethyl acetate | 4.228 g/L | [5] |

| Methanol | 2.845 g/L | [5] |

| Xylene | 0.170 g/L | [5] |

Mechanism of Action: Inhibition of Acetolactate Synthase

The primary mode of action of Thifensulfuron-methyl is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2][6] By blocking ALS, Thifensulfuron-methyl prevents the formation of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.[1][2] The absence of the ALS enzyme in animals contributes to the low toxicity of sulfonylurea herbicides in mammals.[7]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Wholesale POMAIS Herbicide Thifensulfuron Methyl 75% WDG 15% WP factory and suppliers | POMAIS [bigpesticides.com]

- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Biochemical Pathway Inhibition by Sulfonylurea Herbicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonylurea herbicides represent a significant class of agrochemicals that effectively control a broad spectrum of weeds. Their mode of action lies in the specific inhibition of a key enzyme in the branched-chain amino acid (BCAA) biosynthetic pathway, acetolactate synthase (ALS). This guide provides a comprehensive technical overview of the biochemical mechanisms underlying sulfonylurea herbicidal activity, details experimental protocols for studying their inhibitory effects, and presents quantitative data on their efficacy. The information is intended to serve as a valuable resource for researchers in plant science, weed management, and herbicide development.

Introduction

The sulfonylurea class of herbicides was introduced in the early 1980s and quickly became a cornerstone of modern weed management due to their high efficacy at low application rates, broad weed control spectrum, and favorable toxicological profile.[1][2] These herbicides act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4][5][6] Since this pathway is present in plants and microorganisms but not in animals, sulfonylurea herbicides exhibit low mammalian toxicity.[1] This guide delves into the core biochemical principles of sulfonylurea action, providing a detailed examination of the targeted pathway and methods for its study.

The Branched-Chain Amino Acid Biosynthesis Pathway and its Inhibition

The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic pathway in plants, essential for protein synthesis and overall growth and development.[2][7] The pathway is initiated from pyruvate (B1213749) and α-ketobutyrate and proceeds through a series of enzymatic steps, with acetolactate synthase (ALS) catalyzing the initial condensation reactions.[6]